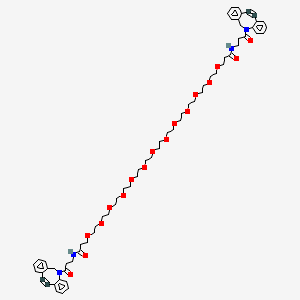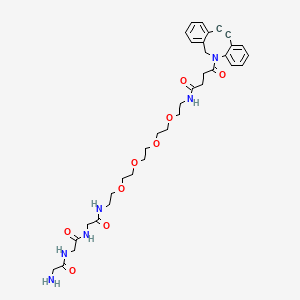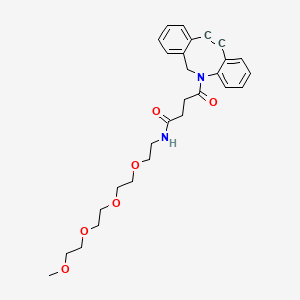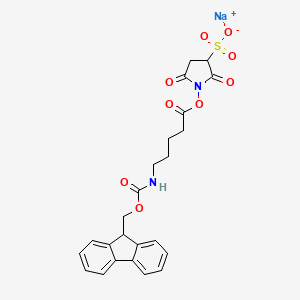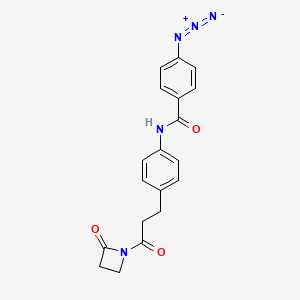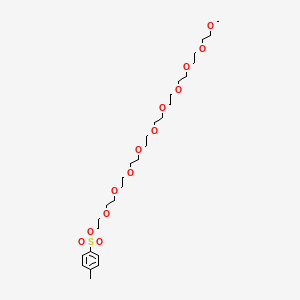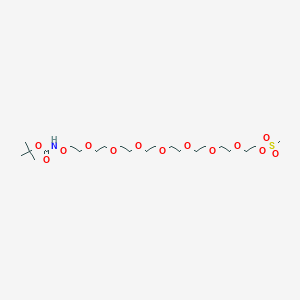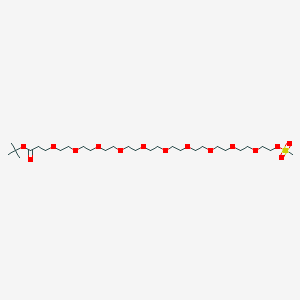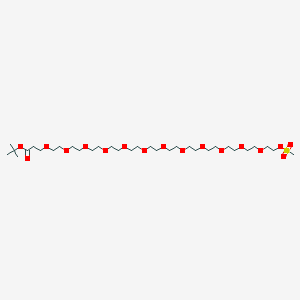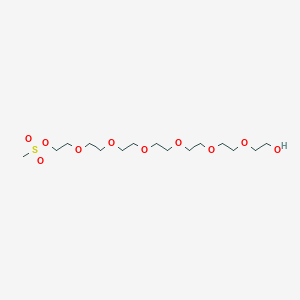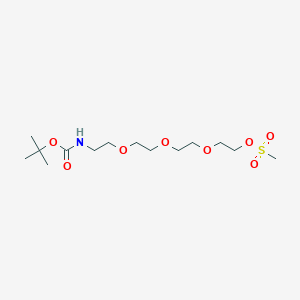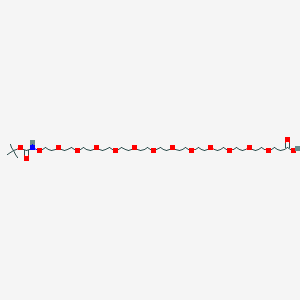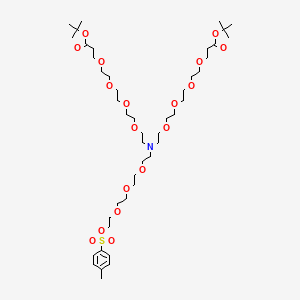
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a tosyl group and t-butyl ester groups, which contribute to its unique chemical properties. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:
Formation of Tos-PEG4 Intermediate: The initial step involves the reaction of polyethylene glycol (PEG) with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine. This reaction results in the formation of Tos-PEG4 intermediate.
Introduction of t-Butyl Ester Groups: The next step involves the reaction of the Tos-PEG4 intermediate with t-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction introduces the t-butyl ester groups, resulting in the formation of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester).
Industrial Production Methods
Industrial production of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
Deprotection Reactions: The t-butyl ester groups can be deprotected under acidic conditions to form free carboxylic acids. This reaction is commonly used to modify the compound for further conjugation with biomolecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Deprotection: Acidic conditions using reagents like trifluoroacetic acid (TFA).
Major Products Formed
Nucleophilic Substitution: Formation of substituted products where the tosyl group is replaced by the nucleophile.
Deprotection: Formation of free carboxylic acids from the t-butyl ester groups.
科学研究应用
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells.
Biology: Employed in the development of targeted protein degradation strategies, which are useful for studying protein function and regulation.
Industry: Utilized in the production of specialized reagents and materials for various industrial applications.
作用机制
The mechanism of action of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The tosyl and t-butyl ester groups in N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) facilitate the conjugation of the linker to both the target protein and the E3 ligase, enabling the formation of the PROTAC complex.
相似化合物的比较
N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) can be compared with other PEG-based linkers used in PROTAC synthesis, such as:
Tos-PEG4-NH2: Similar to N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) but with an amine group instead of t-butyl ester groups. It is used for different conjugation strategies.
Tos-PEG4-COOH: Contains a carboxylic acid group instead of t-butyl ester groups, offering different reactivity and conjugation options.
Tos-PEG4-OH: Features a hydroxyl group, providing another alternative for conjugation in PROTAC synthesis.
The uniqueness of N-(Tos-PEG4)-N-bis(PEG4-t-butyl ester) lies in its combination of tosyl and t-butyl ester groups, which provide specific reactivity and stability advantages in the synthesis of PROTACs.
属性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H81NO18S/c1-40-8-10-41(11-9-40)65(49,50)62-39-38-61-37-36-60-31-26-55-21-16-46(14-19-53-24-29-58-34-32-56-27-22-51-17-12-42(47)63-44(2,3)4)15-20-54-25-30-59-35-33-57-28-23-52-18-13-43(48)64-45(5,6)7/h8-11H,12-39H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOYKXTUNUZJPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H81NO18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
956.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
